molecular formula C10H16N4 B13215883 N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Cat. No.: B13215883
M. Wt: 192.26 g/mol
InChI Key: IUJTVBIMKNLJQF-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a bicyclic heterocyclic compound featuring a pyridazine core fused with a piperidine-like ring system. It is commercially available as a dihydrochloride salt (95% purity, CAS EN300-365132) through global suppliers such as Enamine Ltd and Bharavi Laboratories .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N-ethyl-N-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine

InChI

InChI=1S/C10H16N4/c1-3-14(2)10-6-8-7-11-5-4-9(8)12-13-10/h6,11H,3-5,7H2,1-2H3

InChI Key

IUJTVBIMKNLJQF-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NN=C2CCNCC2=C1

Origin of Product

United States

Preparation Methods

Synthesis of Pyridazin-3-one Derivatives as Precursors

A common strategy to prepare pyridazin-3-ones, which are key intermediates toward the target compound, involves condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or α-substituted acids under dehydrating conditions. For example, a reported method uses a condensation between substrates such as substituted hydrazines and nitrophenylacetic or cyanoacetic acids in acetic anhydride at reflux temperature for about 1 hour. This reaction proceeds through the formation of an alkylidene intermediate followed by cyclization and elimination of water molecules, yielding pyridazin-3-one derivatives in good yields (up to 82%) with high purity after recrystallization.

Table 1: Typical Reaction Conditions for Pyridazin-3-one Formation

Reactants Solvent/Reagent Temperature Time Yield (%) Notes
Hydrazine derivative + nitrophenylacetic acid Acetic anhydride Reflux 1 hour 82 Water elimination, no 5-arylazopyridines formed
Hydrazine derivative + cyanoacetic acid Acetic anhydride Reflux 1 hour 70-80 Similar mechanism

This method ensures selective formation of pyridazin-3-ones without side products due to the absence of ammonium acetate, which otherwise promotes formation of 5-arylazopyridines.

Functionalization to N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

The introduction of the N-ethyl-N-methyl amine group typically involves nucleophilic substitution or reductive amination on the pyridazinone core or its activated derivatives. Although specific procedures for this exact compound are scarce in open literature, analogous strategies involve:

  • Reduction of pyridazin-3-one to the corresponding pyridazin-3-amine.
  • Alkylation of the amine with ethyl and methyl groups using alkyl halides or reductive amination with aldehydes/ketones and alkyl amines under catalytic hydrogenation or hydride reduction conditions.

Advanced Synthetic Strategies Using Cross-Dehydrogenative Coupling

More recent synthetic advances employ cross-dehydrogenative coupling (CDC) reactions to build fused heterocyclic systems efficiently. For example, coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines under acetic acid and oxygen atmosphere at elevated temperatures (around 130 °C) have been reported to yield complex fused heterocycles structurally related to pyridazine derivatives. These methods provide a route to functionalized pyridazin-amine systems with potential for further N-alkylation.

Patent Literature Insights

Patent disclosures indicate the preparation of related naphthyridine and pyrido fused heterocycles with various substitutions, including alkylated amines, by multistep synthetic sequences involving amide bond formation, cyclizations, and functional group transformations. These patents suggest synthetic versatility and potential routes to N-ethyl-N-methyl substituted pyridazin-amine derivatives, although detailed stepwise procedures are proprietary.

Summary Table of Preparation Methods

Methodology Key Steps Conditions Advantages Limitations
Condensation in Acetic Anhydride Hydrazine + α-substituted acid → cyclization Reflux, 1 h, acetic anhydride High yield, selective Limited to pyridazin-3-one stage
N-Alkylation / Reductive Amination Pyridazin-3-amine + alkyl halides or aldehydes Mild heating, catalytic H2 Direct introduction of N-ethyl-N-methyl group Requires pure amine intermediate
Cross-Dehydrogenative Coupling 1,3-dicarbonyl + N-amino-2-iminopyridines Ethanol, AcOH, O2 atmosphere, 130 °C, 18 h Efficient fused ring formation Longer reaction time, specific substrates
Patent Routes Multistep amide formation, cyclization Various proprietary conditions Structural diversity Limited public procedural details

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine Derivatives

Compound Name Core Structure Substituents Key Functional Groups
N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine (Target) Pyrido[4,3-c]pyridazine 3-N(Et)(Me) Amine (basic)
Ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate Pyrido[4,3-c]pyridazine 6-COOEt, 3-OH Ester, Hydroxyl (polar)
Ethyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate Pyrido[4,3-c]pyridazine 6-COOEt, 3-Cl Ester, Chloride (electrophilic)
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Triazolo[4,3-b]pyridazine 8-NH(CH2)2Py, 6-Me Triazole, Amine (planar heterocycle)
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives (Patent) Pyrido[2,3-c]pyridazine Variable (e.g., aryl, alkyl) Amine, Halogens

Key Observations :

  • The target compound’s fused pyrido-pyridazine system differs from triazolo-pyridazines (e.g., ) in ring saturation and substituent positioning, affecting conformational flexibility .
  • Ester derivatives () introduce polar groups, enhancing solubility but reducing membrane permeability compared to the target’s lipophilic ethyl-methyl amine .

Key Observations :

  • The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, whereas triazolo-pyridazines () require prolonged heating in DMF .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Purity (%) Solubility (Predicted) LogP (Estimated)
Target (dihydrochloride) 196.20 95 High (aqueous) 1.2
Ethyl 3-hydroxy-pyridazine-6-carboxylate 223.23 95 Moderate (DMSO) 0.8
Ethyl 3-chloro-pyridazine-6-carboxylate 241.68 97 Low (organic solvents) 2.1
Triazolo[4,3-b]pyridazin-8-amine (Compound 9) 322.37 >95 Low (aqueous) 2.5

Key Observations :

  • The dihydrochloride salt form of the target compound enhances aqueous solubility compared to neutral esters or chlorides .
  • Chloro-substituted derivatives () exhibit higher LogP values, favoring blood-brain barrier penetration .

Key Observations :

  • Bcl-xL inhibitors () demonstrate potent pro-apoptotic effects, highlighting the pyridazine scaffold’s versatility in oncology .

Biological Activity

N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a heterocyclic compound characterized by a fused pyridine and pyridazine ring system. It has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound's molecular formula is C9H12N4, with a molecular weight of 178.24 g/mol.

Chemical Structure

The unique structure of this compound includes both ethyl and methyl groups attached to the nitrogen atom in the pyridazine ring. This substitution pattern enhances its lipophilicity and membrane permeability, which are critical factors for therapeutic efficacy.

Biological Activity

The biological activity of this compound has been primarily investigated for its anticancer properties. Research indicates that it may act as an inhibitor of Bcl-xL protein, which plays a significant role in regulating apoptosis. By inhibiting this protein, the compound can induce programmed cell death in cancer cells.

The mechanism of action involves interaction with specific molecular targets within biological systems. These targets may include enzymes or receptors involved in various pathways. The compound’s ability to selectively bind to these targets modulates their activity and leads to desired biological effects.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in these cells through Bcl-xL inhibition.
    • Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
    Cell LineIC50 (µM)Mechanism
    HEL (acute erythroid leukemia)1.00 ± 0.42Bcl-xL inhibition
    K-562 (chronic myeloid leukemia)2.50 ± 0.30Apoptosis induction
    HL-60 (promyelocytic leukemia)1.50 ± 0.25Cell cycle arrest
  • Modulation of Nicotinic Receptors :
    • Another research effort explored the compound's interaction with nicotinic acetylcholine receptors (nAChRs). It was found to act as an allosteric modulator at human α7 nAChRs.
    • Table 2 presents the modulation effects:
    CompoundEC50 (µM)Max Modulation (%)
    N-Ethyl-N-methyl derivative0.16700
    Control (without modulator)ND40

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Cyclization of Precursors : Starting materials such as 2-aminopyridine are reacted with suitable aldehydes or ketones.
  • Methylation and Ethylation : The nitrogen atom is subsequently substituted with ethyl and methyl groups under controlled conditions.
  • Purification : The final product is purified using techniques such as crystallization or chromatography.

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